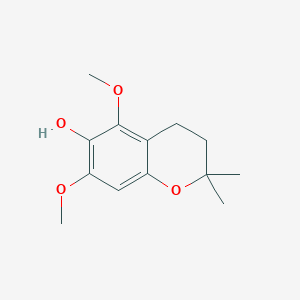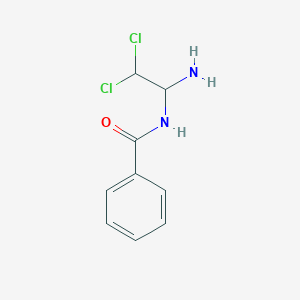
N-(1-Amino-2,2-dichloroethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Amino-2,2-dichloroethyl)benzamide is an organic compound with the molecular formula C9H10Cl2N2O It contains a benzamide group attached to a 1-amino-2,2-dichloroethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2,2-dichloroethyl)benzamide typically involves the reaction of benzoyl chloride with 1-amino-2,2-dichloroethane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5COCl+NH2CHCl2CH3→C6H5CONHCHCl2CH3+HCl
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
N-(1-Amino-2,2-dichloroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethyl group to ethyl or other alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Formation of benzamide derivatives and carboxylic acids.
Reduction: Formation of ethylbenzamide or other alkyl-substituted benzamides.
Substitution: Formation of hydroxyl or amino-substituted benzamides.
科学研究应用
N-(1-Amino-2,2-dichloroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-Amino-2,2-dichloroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(1-Amino-2,2-dichloroethyl)-4-methylbenzamide
- N-(1-Amino-2,2-dichloroethyl)-4-chlorobenzamide
- N-(1-Amino-2,2-dichloroethyl)-4-nitrobenzamide
Uniqueness
N-(1-Amino-2,2-dichloroethyl)benzamide is unique due to its specific substitution pattern and the presence of both amino and dichloroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to other benzamide derivatives.
属性
CAS 编号 |
90283-55-9 |
|---|---|
分子式 |
C9H10Cl2N2O |
分子量 |
233.09 g/mol |
IUPAC 名称 |
N-(1-amino-2,2-dichloroethyl)benzamide |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7(11)8(12)13-9(14)6-4-2-1-3-5-6/h1-5,7-8H,12H2,(H,13,14) |
InChI 键 |
XWNTYICHEOUUJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
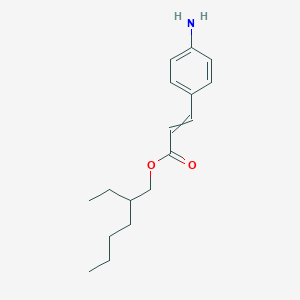
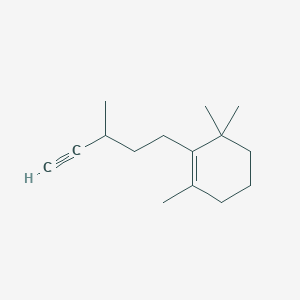
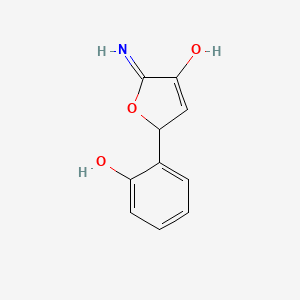
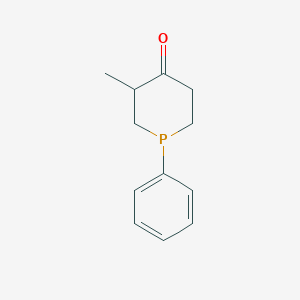
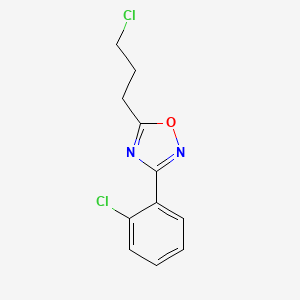
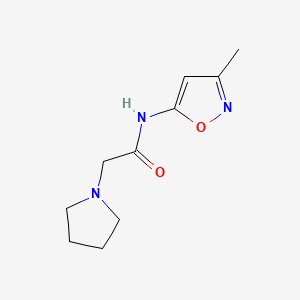
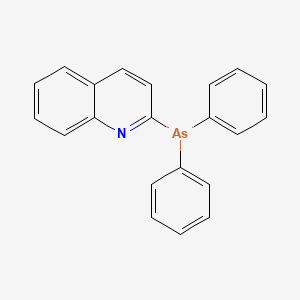
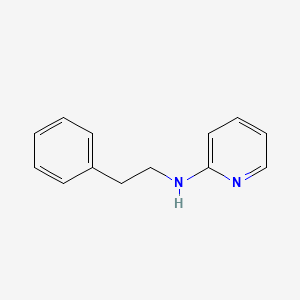
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
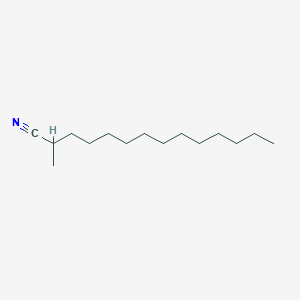
![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
